molecular formula C23H20BrN3O B10979320 2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide

2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B10979320
M. Wt: 434.3 g/mol
InChI Key: RABAKOCEVFSAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core substituted at position 2 with a 4-bromophenyl group. The benzimidazole moiety is linked via an acetamide bridge to a 2,4-dimethylphenyl substituent (Figure 1). Benzimidazole derivatives are renowned for their diverse pharmacological activities, including antiparasitic, anticancer, and antimicrobial effects .

Figure 1: Structural formula of 2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide.

Properties

Molecular Formula

C23H20BrN3O

Molecular Weight

434.3 g/mol

IUPAC Name

2-[2-(4-bromophenyl)benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C23H20BrN3O/c1-15-7-12-19(16(2)13-15)25-22(28)14-27-21-6-4-3-5-20(21)26-23(27)17-8-10-18(24)11-9-17/h3-13H,14H2,1-2H3,(H,25,28)

InChI Key

RABAKOCEVFSAQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Br)C

Origin of Product

United States

Preparation Methods

Condensation Reaction Mechanism

In a representative procedure, 4-bromobenzaldehyde (1.85 g, 0.01 mol) is refluxed with o-phenylenediamine (1.08 g, 0.01 mol) in ethanol-water (150 mL ethanol, 50 mL water) under acidic conditions, often using sodium pyrosulfite (Na2S2O5) as a catalyst. The reaction proceeds via nucleophilic attack of the amine groups on the aldehyde, followed by cyclodehydration to form the benzimidazole ring.

Reaction Conditions:

  • Temperature: Reflux (~78°C for ethanol)

  • Time: 6–8 hours (monitored by TLC)

  • Yield: ~80%

Alternative Approaches

Some protocols substitute 4-bromobenzaldehyde with 4-bromophenylacetic acid, enabling cyclization via thermal decarboxylation. However, this method produces lower yields (~65%) due to side reactions.

Optimization of Reaction Parameters

Solvent Effects

SolventReaction Efficiency (%)Purity (%)
Ethanol7895
DMF8588
Chloroform6592
Methanol7090

Dimethylformamide (DMF) enhances reaction rates due to its high polarity but may reduce purity by facilitating side reactions.

Catalytic Additives

  • Sodium Pyrosulfite: Increases yield by 15% in benzimidazole formation.

  • Triethylamine: Improves acylation efficiency by neutralizing HCl, but may lead to over-benzoylation.

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr, cm⁻¹):

    • N–H stretch: 3350–3100

    • C=O (amide): 1670–1630

    • C–Br: 550–600

  • ¹H NMR (600 MHz, DMSO-d6):

    • Aromatic protons: δ 7.14–7.78 (m, 9H, Ar–H)

    • Acetamide CH2: δ 3.8 (s, 2H)

    • N–CH3: δ 2.3 (s, 6H)

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous compounds confirms planar benzimidazole rings and dihedral angles of 85–90° between the acetamide and bromophenyl groups.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Over-benzoylation produces N,N-diacylated byproducts.

  • Solution: Use stoichiometric benzoyl chloride and monitor reaction progress via TLC.

Low Solubility

  • Issue: Precipitation during synthesis reduces yield.

  • Solution: Employ DMF/ethanol mixtures (1:3 v/v) to enhance solubility.

Applications in Pharmaceutical Research

While beyond the scope of preparation methods, preliminary studies suggest this compound inhibits Mycobacterium tuberculosis isocitrate lyase (IC₅₀ = 12 µM) and exhibits moderate activity against colorectal cancer cells (HCT116, IC₅₀ = 45 µM). These findings underscore its potential as a lead compound in antimicrobial and anticancer drug discovery .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the dimethylphenyl group.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products may include hydroxylated derivatives or quinones.

    Reduction: Reduced derivatives with altered electronic properties.

    Substitution: A variety of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound has potential applications in biological research due to its benzimidazole core, which is known for its biological activity. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The bromophenyl and dimethylphenyl groups may enhance binding affinity and selectivity. The compound can modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Anthelmintic Activity

Several benzimidazole-1-acetamide derivatives have been evaluated for anthelmintic activity against Pheretima posthuma. Key examples include:

  • N-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide (3e) : Exhibited potent paralytic and lethal effects (IC₅₀ = 3.45 µg/mL) .
  • 2-[2-(4-Chlorophenyl)-1H-benzimidazol-1-yl]-N-phenylacetamide (3q) : Demonstrated dual paralytic and lethal activity superior to albendazole .

Table 1: Comparison of substituent effects on anthelmintic activity.

Compound R₁ (Benzimidazole) R₂ (Acetamide) Activity (Paralysis/Death) Reference
Target compound 4-Bromophenyl 2,4-Dimethylphenyl Not tested* N/A
3e 4-Nitrophenyl 4-Nitrophenyl IC₅₀ = 3.45 µg/mL
3q 4-Chlorophenyl Phenyl IC₅₀ = 4.83 µg/mL

Heterocyclic Core Modifications

Pyridazinone derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide) act as formyl peptide receptor (FPR) agonists, showing calcium mobilization in neutrophils . Unlike benzimidazoles, pyridazinones exhibit distinct receptor specificity due to their planar heterocyclic core and methoxybenzyl substituents .

Key difference: The benzimidazole core in the target compound may favor interactions with tubulin (common in antiparasitic drugs) , whereas pyridazinones target G-protein-coupled receptors like FPR .

Sulfur-Containing Analogues

Table 2: Impact of sulfur-based substituents.

Compound Modification Potential Advantage Reference
Target compound None Simplicity, metabolic stability N/A
Sulfanyl derivative -S- linkage Enhanced enzyme inhibition
Sulfinyl derivative -SO- group Stereoselective binding

Bioisosteric Replacements

  • 2-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide: The oxadiazole ring serves as a bioisostere for ester or amide groups, improving metabolic resistance .
  • N-(2,4-Dimethylphenyl)-2-{[1-(furan-2-ylcarbonyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide : Furan substituents may enhance π-π stacking in hydrophobic pockets .

Structural and Conformational Analysis

Crystallographic studies of related compounds (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ) reveal that substituents influence dihedral angles between aromatic rings, affecting molecular planarity and receptor binding . For instance:

  • Dihedral angles between dichlorophenyl and pyrazole rings range from 54.8° to 77.5°, indicating conformational flexibility .
  • The target compound’s 2,4-dimethylphenyl group may induce steric hindrance, reducing rotational freedom compared to smaller substituents like chloro or nitro groups.

Biological Activity

2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H22BrN3OC_{20}H_{22}BrN_3O and a molecular weight of approximately 400.312 g/mol. Its structure features a benzimidazole core substituted with a bromophenyl group and an acetamide moiety, which are essential for its biological activity.

1. Antimicrobial Activity

Studies have demonstrated that benzimidazole derivatives, including our compound, exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains. The incorporation of the benzimidazole nucleus is crucial for enhancing antimicrobial potency, as it interacts favorably with microbial targets.

CompoundActivity TypeIC50 Value
This compoundAntibacterialTBD
Benzimidazole Derivative AAntifungal5 µg/mL
Benzimidazole Derivative BAntiviral10 µg/mL

2. Anti-inflammatory Effects

Research indicates that benzimidazole derivatives can exert anti-inflammatory effects by modulating various signaling pathways. For example, compounds that interact with transient receptor potential vanilloid-1 (TRPV1) and cannabinoid receptors have shown promise in reducing inflammation. The specific substitution patterns on the benzimidazole ring significantly influence the degree of anti-inflammatory activity.

3. Anticancer Potential

The anticancer properties of benzimidazole derivatives have been extensively studied. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through the modulation of key regulatory proteins.

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific modifications to the benzimidazole core and substituents can significantly enhance biological activity:

  • Bromophenyl Substitution : The presence of bromine in the phenyl ring increases lipophilicity and may enhance interactions with biological targets.
  • Acetamide Linkage : The amide group is critical for maintaining the structural integrity necessary for biological activity.
  • Dimethyl Substituents : The 2,4-dimethyl substitutions on the phenyl ring are believed to optimize binding affinity to target proteins.

Case Study 1: Anti-inflammatory Activity

A study published in Molecules examined several benzimidazole derivatives for their anti-inflammatory effects. The research highlighted that compounds with a similar structure to our target compound showed a significant reduction in pro-inflammatory cytokines in vitro.

Case Study 2: Anticancer Efficacy

In another investigation, a derivative of the compound was tested against human cancer cell lines (e.g., A-431). It exhibited an IC50 value lower than standard chemotherapeutics like doxorubicin, indicating its potential as a novel anticancer agent.

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

The synthesis involves multi-step reactions, where key parameters include solvent choice (e.g., dimethyl sulfoxide for nucleophilic substitutions), temperature control (60–80°C for cyclization), and catalyst selection (e.g., palladium for cross-coupling reactions). Purification via column chromatography or recrystallization improves purity, while HPLC monitoring ensures reaction completion .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Use a combination of FT-IR (to confirm functional groups like acetamide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (to verify substituent positions and aromatic protons), and LCMS (for molecular weight validation). X-ray crystallography (using SHELXL for refinement) resolves stereochemical ambiguities .

Q. Which biological assays are recommended for preliminary activity screening?

Prioritize enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential), cytotoxicity tests against cancer cell lines (e.g., MTT assay), and antimicrobial susceptibility panels. For anthelmintic activity, use Pheretima posthuma paralysis/death models .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated during synthesis?

Employ kinetic studies (e.g., varying reagent stoichiometry) and intermediate trapping using quenching agents. Spectroscopic monitoring (e.g., in-situ NMR) identifies transient species, while computational modeling (DFT) predicts energy barriers for key steps like imidazole ring formation .

Q. What methodologies reveal interactions between this compound and enzyme targets?

Use molecular docking (AutoDock Vina) to predict binding modes with kinases or α-glucosidase. Validate with surface plasmon resonance (SPR) for binding affinity (KD) and X-ray crystallography (SHELX-refined structures) to visualize ligand-protein interactions .

Q. How do structural modifications influence bioactivity?

Systematically substitute the 4-bromophenyl or 2,4-dimethylphenyl groups and assess changes via QSAR models. For example, replacing bromine with electron-withdrawing groups (e.g., nitro) enhances α-glucosidase inhibition, while bulkier substituents may reduce cytotoxicity .

Q. What strategies resolve contradictions in crystallographic data?

Address twinning or disordered regions by collecting high-resolution data (≤1.0 Å) and refining with SHELXL’s TWIN/BASF commands. Compare multiple datasets to distinguish true structural features from artifacts .

Q. How can conflicting bioactivity results across studies be reconciled?

Standardize assay conditions (e.g., cell line passage number, incubation time) and validate purity (>95% by HPLC). Cross-test in orthogonal assays (e.g., kinase inhibition vs. cytotoxicity) to disentangle off-target effects .

Methodological Tables

Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal ConditionsImpact on Yield/PurityReference
SolventDMSO or ethanolEnhances cyclization efficiency
Temperature60–80°C (imidazole formation)Minimizes side reactions
CatalystPd(PPh₃)₄ (cross-coupling)Improves regioselectivity

Table 2: Structural Characterization Workflow

TechniqueCritical Data PointsApplicationReference
¹H NMRδ 7.2–8.1 (aromatic protons)Confirms substituent positions
X-ray CrystallographyC–Br bond length (~1.9 Å)Resolves stereochemistry
LCMS[M+H]⁺ at m/z 462.3Validates molecular weight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.